molecular formula C19H17ClN2O6 B11628839 2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate

2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate

Cat. No.: B11628839
M. Wt: 404.8 g/mol
InChI Key: DZKLAQAKMQOPPI-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate is a complex organic compound that features both nitro and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate typically involves multiple steps. One common method involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This reaction yields the bis amide compound in good purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The nitro and carbamoyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 3-[(3-chloro-4-methylphenyl)carbamoyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C19H17ClN2O6

Molecular Weight

404.8 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-(3-chloro-4-methylanilino)-4-oxobutanoate

InChI

InChI=1S/C19H17ClN2O6/c1-12-5-6-14(10-16(12)20)21-18(24)7-8-19(25)28-11-17(23)13-3-2-4-15(9-13)22(26)27/h2-6,9-10H,7-8,11H2,1H3,(H,21,24)

InChI Key

DZKLAQAKMQOPPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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